4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-4-28-21-8-6-5-7-18(21)9-10-22(26)25-13-11-19(12-14-25)29-20-15-17(2)24(3)23(27)16-20/h5-8,15-16,19H,4,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBQJZBDSIOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and detailed research findings.

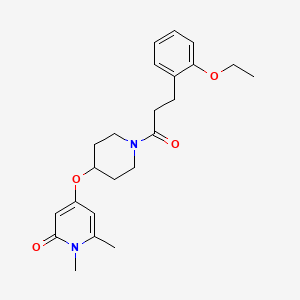

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of a piperidine ring, which is often associated with various biological activities, particularly in neuropharmacology.

Biological Activity Overview

Research on this compound suggests several potential biological activities:

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : It may have protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases.

- Analgesic Activity : The compound has been studied for its pain-relieving effects, which could be beneficial in managing chronic pain conditions.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cytokine Production : Studies indicate that the compound can inhibit the production of inflammatory cytokines such as IL-6 and TNF-alpha.

- Modulation of Neurotransmitter Systems : The piperidine moiety may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells, reducing oxidative stress and cellular damage.

Case Studies

Several studies have examined the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in inflammation markers in vitro. |

| Study B (2021) | Showed neuroprotective effects in animal models of Alzheimer's disease. |

| Study C (2022) | Reported analgesic properties comparable to standard pain medications. |

Detailed Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of the compound:

-

Pharmacodynamics : In vitro studies revealed that the compound inhibits the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

- Pharmacokinetics : Animal studies indicated favorable absorption and distribution characteristics with a half-life suitable for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step organic reactions, including:

- Step 1 : Functionalization of the piperidine ring via nucleophilic substitution or acylation (e.g., propanoylation at the piperidine nitrogen) .

- Step 2 : Coupling the modified piperidine moiety to the pyridin-2-one core via ether linkage formation under anhydrous conditions .

- Step 3 : Final purification using column chromatography or recrystallization, monitored by HPLC (>95% purity threshold) . Critical factors : Reaction temperature control (e.g., 0–5°C for acylation), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

A combination of methods is required:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyridinone carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Retention time consistency and peak symmetry to assess purity .

Q. How can solubility and stability be evaluated for in vitro assays?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry or UV-Vis spectroscopy. If insoluble, use surfactants (e.g., Tween-80) .

- Stability : Incubate at 25°C/37°C and monitor degradation over 24–72 hours using LC-MS. Adjust storage conditions (e.g., –20°C under N₂) if decomposition exceeds 10% .

Advanced Research Questions

Q. How can contradictions between computational binding predictions and experimental IC₅₀ values be resolved?

- Step 1 : Cross-validate docking results (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations (GROMACS) to assess binding mode stability .

- Step 2 : Perform competitive binding assays (e.g., fluorescence polarization) using known ligands to confirm target engagement .

- Step 3 : Analyze off-target effects via kinase profiling panels or proteome-wide affinity pulldowns .

Q. What in vivo models are suitable for evaluating analgesic or CNS activity?

- Acute toxicity : Use CD-1 mice (OECD Guideline 423) with dose escalation (10–300 mg/kg) and monitor mortality, organ weight, and histopathology .

- Analgesic efficacy : Employ the Sprague-Dawley rat hot-plate test (55°C), measuring latency increases post-administration (doses: 10–50 mg/kg, i.p.). Compare to positive controls (e.g., morphine) .

- Pharmacokinetics : Conduct bioavailability studies (plasma t₁/₂, Cₘₐₓ) via LC-MS/MS .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Optimization : Replace low-yield steps (e.g., piperidine acylation) with flow chemistry for better heat/mass transfer .

- Byproduct control : Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

- Green chemistry : Substitute toxic reagents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

Key Considerations

- Data reproducibility : Replicate synthesis and assays across ≥3 independent batches.

- Ethical compliance : Follow ARRIVE guidelines for animal studies .

- Open science : Deposit spectral data in public repositories (e.g., PubChem, Zenodo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.